molecular formula C12H14ClNO4 B061534 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid CAS No. 160450-12-4

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Cat. No.: B061534
CAS No.: 160450-12-4
M. Wt: 271.69 g/mol
InChI Key: ALVJRTBBSXWWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid (CAS 160450-12-4) is a protected amino acid derivative of significant value in synthetic organic and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) group, a cornerstone in protecting group strategies, safeguarding the amine functionality during multi-step synthetic sequences. With a molecular formula of C12H14ClNO4 and a molecular weight of 271.70 g/mol, it serves as a versatile and crucial building block for the construction of more complex molecules . Research Applications and Value: • Peptide Mimetics & Drug Discovery: This benzoic acid derivative is primarily employed as a constrained amino acid analogue in the synthesis of peptide mimetics. Its aromatic, chlorinated structure introduces rigidity and influences the pharmacophore's conformation and binding affinity, making it valuable in developing enzyme inhibitors or receptor ligands. • Chemical Intermediate: The molecule contains two reactive sites: the carboxylic acid, which can form amide or ester bonds, and the Boc-protected amine. The Boc group can be readily removed under mild acidic conditions to generate the free amine, allowing for selective coupling and sequential molecular assembly. This makes it an excellent precursor for novel amides, polymers, and functionalized materials. Handling and Safety: Researchers should note that this compound requires careful handling. It is associated with the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate personal protective equipment should be used, and the material should be stored sealed in a dry, room temperature environment . Note: This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVJRTBBSXWWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590513
Record name 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160450-12-4
Record name 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro Group Reduction and Subsequent Boc Protection

The most widely documented route begins with 3-nitro-4-chlorobenzoic acid as the starting material. The synthesis proceeds as follows:

Step 1: Nitro to Amine Reduction

The nitro group at the 3-position is reduced to an amine using zinc metal in the presence of sodium hydroxide (NaOH). This method, adapted from [CN105936625A], involves the following conditions:

  • Reagents : Zinc powder (1.5–2.0 g per 12–14 g starting material), 0.1 M NaOH (40–50 mL).

  • Temperature : 70–80°C.

  • Reaction Time : 2.5–3 hours.

  • Workup : Filtration, liquid-liquid extraction with dichloromethane, and chromatographic purification.

The reduction mechanism proceeds via electron transfer from zinc to the nitro group, facilitated by the alkaline environment, yielding 3-amino-4-chlorobenzoic acid with high selectivity.

Step 2: Boc Protection of the Amine

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:

  • Reagents : Boc₂O (1.2 equivalents), triethylamine (TEA) or NaOH (1.5 equivalents).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : Ambient (20–25°C).

  • Reaction Time : 4–6 hours.

The Boc group is introduced selectively, forming the final product in yields exceeding 85% under optimized conditions.

Table 1: Key Reaction Parameters for Nitro Reduction and Boc Protection

StepReagentsSolventTemperatureTime (h)Yield (%)
Nitro ReductionZn, NaOHH₂O/Organic70–80°C2.5–378–82
Boc ProtectionBoc₂O, TEATHF20–25°C4–685–90

Alternative Protection Strategies

While the Boc group is standard, alternative protecting groups (e.g., Fmoc, Cbz) have been explored for specialized applications. However, Boc remains preferred due to its:

  • Acid-Lability : Facilitates deprotection under mild acidic conditions (e.g., trifluoroacetic acid).

  • Compatibility : Stable under basic and nucleophilic conditions encountered in peptide coupling.

Reaction Conditions and Optimization Parameters

Nitro Reduction Optimization

The efficiency of zinc-mediated reduction is influenced by:

  • Particle Size of Zinc : Finer powders increase surface area, accelerating reaction rates.

  • NaOH Concentration : Higher concentrations (≥0.1 M) improve reaction kinetics but risk side reactions.

  • Temperature Control : Maintaining 75°C minimizes byproduct formation while ensuring complete reduction.

Boc Protection Efficiency

Critical factors include:

  • Solvent Choice : THF enhances reagent solubility, while DCM simplifies workup.

  • Base Selection : TEA minimizes side reactions compared to inorganic bases.

  • Stoichiometry : A 10% excess of Boc₂O ensures complete amine protection.

Industrial-Scale Production Methodologies

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety:

  • Nitro Reduction : Conducted in stainless steel reactors with automated zinc feeding and temperature control.

  • Boc Protection : Utilizes in-line mixing and real-time pH monitoring to maintain optimal conditions.

  • Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Table 2: Scalability Challenges and Solutions

ChallengeLaboratory ScaleIndustrial Solution
Zinc HandlingManual additionAutomated powder dispersion
Solvent RecoveryRotary evaporationDistillation columns
Reaction MonitoringTLC analysisIn-line HPLC

Comparative Analysis of Synthetic Approaches

A comparison of nitro reduction methods reveals trade-offs:

MethodReagentsTemperatureTime (h)Yield (%)Scalability
Zn/NaOHZn, NaOH70–80°C2.5–378–82High
Catalytic H₂H₂, Pd/C25–50°C6–885–90Moderate
Fe/HClFe, HClReflux4–570–75Low

The Zn/NaOH method, while moderately efficient, offers superior scalability and cost-effectiveness for industrial applications.

Challenges in Synthesis and Mitigation Strategies

Byproduct Formation During Reduction

  • Issue : Over-reduction or dehalogenation of the 4-chloro substituent.

  • Solution : Strict temperature control and stoichiometric zinc usage.

Boc Group Instability

  • Issue : Premature deprotection under acidic conditions.

  • Solution : Use of aprotic solvents and avoidance of strong acids during workup.

Scientific Research Applications

Peptide Synthesis

The compound is widely used in peptide synthesis due to its Boc protection, which allows for the formation of peptide bonds without premature deprotection. This characteristic is crucial for generating complex peptides that may exhibit biological activity.

Medicinal Chemistry

Research indicates that derivatives of benzoic acid, including this compound, can exhibit significant biological activities such as antimicrobial and anticancer effects. The chlorine substituent may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets .

Bioconjugation

In bioconjugation techniques, this compound facilitates the attachment of biomolecules to various surfaces or other molecules, which is essential for developing targeted therapies and diagnostic tools.

Material Science

The compound is also utilized in synthesizing functional materials, such as polymers and coatings, where specific functional groups are required to impart desired properties .

The biological activity of this compound is primarily linked to its role in peptide synthesis and medicinal chemistry. It has been shown to facilitate various biochemical interactions:

Peptide Synthesis : The compound serves as a building block in peptide synthesis due to its ability to protect amino functionality during coupling reactions.

Medicinal Chemistry : Research has indicated that derivatives can exhibit significant biological activities such as antimicrobial and anticancer effects. The chlorine substituent may enhance interactions with biological targets .

Case Study: Antitumor Activity

A study investigating chlorinated benzoic acids demonstrated their capability to inhibit tumor growth in vitro by disrupting cellular signaling pathways involved in proliferation and survival. This highlights the importance of chlorine substitution in enhancing biological activity .

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Positional Isomers: 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic Acid

Key Differences :

  • Substituent Position: The amino-Boc group is at the 2-position instead of the 3-position.
  • Electronic Effects: The ortho-position (2-position) of the Boc-amino group relative to the carboxylic acid may increase steric hindrance, reducing reactivity in coupling reactions compared to the meta-substituted analogue .
  • Acidity : The electron-withdrawing chlorine at the 4-position para to the carboxylic acid enhances acidity (pKa ~2.8), but the ortho-Boc group may slightly reduce this effect due to steric constraints .
Property 3-Boc-amino-4-Cl-BA 2-Boc-amino-4-Cl-BA
CAS Number 160450-12-4 136290-47-6
Substituent Positions 3-Boc-amino, 4-Cl 2-Boc-amino, 4-Cl
Solubility (H₂O) Low (hydrophobic Boc) Very low (steric hindrance)
Synthetic Utility Amide/peptide coupling Limited by steric effects

4-Chlorobenzoic Acid

Key Differences :

  • Functional Groups: Lacks the Boc-protected amino group.
  • Biodegradation : 4-Chlorobenzoic acid is rapidly metabolized by Arthrobacter globiformis via dehalogenation (>96% Cl removal) . In contrast, the Boc group in the target compound likely impedes enzymatic degradation, enhancing metabolic stability.
  • Applications: 4-Chlorobenzoic acid serves as a carbon source in microbial studies, while the Boc-amino derivative is used in drug synthesis .
Property 3-Boc-amino-4-Cl-BA 4-Chlorobenzoic Acid
Metabolic Stability High (Boc protection) Low (rapid dehalogenation)
Biological Role Pharmaceutical intermediate Microbial substrate
pKa ~3.1 ~2.9

Halogenated Analogues: 4-Bromo-3-methylbenzoic Acid

Key Differences :

  • Halogen Type : Bromine (stronger electron-withdrawing effect) vs. chlorine.
  • Substituents: Methyl group at 3-position instead of Boc-amino.
Property 3-Boc-amino-4-Cl-BA 4-Bromo-3-methylbenzoic Acid
Molecular Weight 283.7 g/mol 229.6 g/mol
Lipophilicity (LogP) ~2.5 ~2.8
Reactivity Moderate (protected amine) High (unprotected acid)

Boc-Protected Carboxylic Acids with Alternate Backbones

  • (R)-2-((tert-Boc)amino)-3-(4-iodophenyl)propanoic acid (): Backbone: Propanoic acid with iodophenyl. Utility: Used in kinase inhibitor synthesis. The iodine enables cross-coupling reactions (e.g., Suzuki), whereas the chlorine in the target compound limits such reactivity .
  • (3R)-4-((tert-Boc)amino)-3-benzyl-butanoic acid (): Backbone: Butanoic acid with benzyl group. Steric Effects: The benzyl group increases bulkiness, reducing solubility compared to the chloro-benzoic acid derivative .

Biological Activity

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid (CAS No. 160450-12-4) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a chlorobenzoic acid moiety with a tert-butoxycarbonyl (Boc) protected amine. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, binding to their active sites and preventing substrate access. This mechanism is crucial in modulating metabolic pathways and cellular functions.
  • Cellular Uptake : The amine group enhances cellular uptake, allowing the compound to penetrate cell membranes more efficiently. This property is particularly important for its potential therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens, making it a candidate for antibiotic development.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation. For instance, it has shown potential in targeting specific kinases involved in tumor growth .

Research Applications

The compound's unique properties make it valuable in several research domains:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of novel pharmaceuticals aimed at treating infections and cancer.
  • Biological Studies : It is utilized in studies examining enzyme kinetics and cellular responses to drug treatment.
  • Industrial Applications : The compound is also explored for use in agrochemicals due to its biological activity against plant pathogens.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Amino-4-chlorobenzoic acidAmino group without Boc protectionAntimicrobial, anticancer
3-Amino-4-hydroxybenzoic acidHydroxy group instead of chloroAntioxidant, anticancer
3-Amino-4-methylbenzoic acidMethyl group instead of chloroModerate antimicrobial activity

This table highlights how variations in functional groups can significantly alter the biological properties of similar compounds.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 15 μM, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro assays showed that the compound effectively inhibited the growth of Gram-positive bacteria, which are often resistant to conventional antibiotics, suggesting a promising avenue for further development.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling tert-butoxycarbonyl (Boc) protection to an amine group on a chlorobenzoic acid precursor. For example, tert-butyl chloroformate (Boc-Cl) can react with 3-amino-4-chlorobenzoic acid under basic conditions (e.g., NaHCO₃ in THF/H₂O). Reaction temperature (0–25°C) and pH control are critical to avoid premature deprotection of the Boc group .
  • Data : Typical yields range from 60–85%, with impurities arising from incomplete Boc protection or chlorination side reactions. Purity can be verified via HPLC (retention time ~12.5 min) and ¹H NMR (δ 1.4 ppm for Boc tert-butyl group) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirms Boc protection (singlet at δ 1.4 ppm for tert-butyl) and aromatic substitution patterns (e.g., δ 7.8–8.2 ppm for chlorinated benzoic acid protons) .
  • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ ion at m/z 300.1 (C₁₂H₁₄ClNO₄).
  • X-ray Crystallography : Resolves intermolecular hydrogen bonding (O–H⋯O) between carboxylic acid groups, critical for crystal packing .

Advanced Research Questions

Q. How can regioselectivity challenges during Boc protection of 3-amino-4-chlorobenzoic acid be mitigated?

  • Methodology : Competitive reactions at the amine group (e.g., over-chlorination or Boc migration) are minimized by:

  • Using bulky bases (e.g., DMAP) to sterically hinder side reactions.
  • Maintaining low temperatures (0–5°C) during Boc-Cl addition .
    • Data Contradiction : Some studies report Boc migration to the carboxylic acid group under acidic conditions, necessitating pH monitoring (pH 8–9) .

Q. What factors contribute to discrepancies in reported melting points (e.g., 150–151°C vs. 186–189°C)?

  • Analysis : Polymorphism or solvate formation (e.g., hydrates) can alter melting behavior. For example:

  • Anhydrous forms melt at 186–189°C .
  • Hydrated crystals (e.g., monohydrate) show lower mp (150–151°C) due to lattice disruption .
    • Resolution : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) differentiate polymorphs. Solvent recrystallization (e.g., EtOAc vs. MeOH/water) controls hydrate formation .

Q. How does the Boc group influence the compound’s reactivity in peptide coupling or metal-catalyzed reactions?

  • Mechanistic Insight :

  • Peptide Coupling : The Boc group stabilizes the amine against nucleophilic attack during carbodiimide-mediated couplings (e.g., EDC/HOBt), enabling selective activation of the carboxylic acid .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) may require Boc deprotection first, as the tert-butyl group can sterically hinder metal coordination .

Contradictory Data Resolution

Q. Conflicting reports on solubility in polar aprotic solvents (e.g., DMF vs. DMSO): How to reconcile?

  • Methodology :

  • Solubility Testing : DMSO dissolves the compound at 25 mg/mL (25°C), while DMF requires heating (50°C) due to weaker hydrogen-bond acceptance.
  • Source of Discrepancy : Impurities (e.g., residual chloride salts) reduce solubility. Recrystallization from EtOAc/hexane improves purity to >97% (HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.